1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

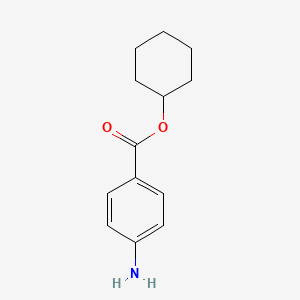

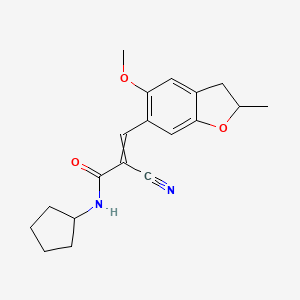

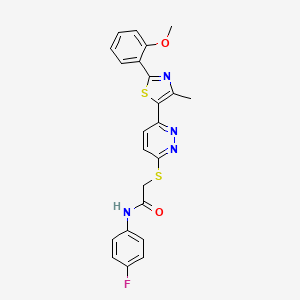

“1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine” is a compound that is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions . The benzoyl groups attached to the piperazine ring suggest that this compound could have interesting chemical properties and potential applications, but specific details are not available in the literature.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered piperazine ring with benzoyl groups attached. Each benzoyl group consists of a benzene ring attached to a carbonyl (C=O) group. One of the benzoyl groups also has two chlorine atoms attached to it .Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is used. Piperazine derivatives can participate in a variety of reactions due to the presence of the nitrogen atoms in the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the benzoyl groups and the chlorine atoms would likely make it relatively non-polar and could affect its solubility in different solvents .Scientific Research Applications

Metabolic Pathways in Drug Development

Research into novel antidepressants, such as Lu AA21004, has identified the enzymes responsible for its metabolism, highlighting the role of CYP2D6 and CYP2C9 in oxidative processes. This study provides insight into the metabolic pathways that could be relevant for compounds like 1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine in drug development (Hvenegaard et al., 2012).

Molecular Structure and Intermolecular Interactions

A study on closely related piperazine derivatives, including those with 2,4-dichlorobenzoyl groups, found significant differences in their intermolecular interactions, despite similar molecular structures. This research has implications for designing compounds with specific physical properties (Mahesha et al., 2019).

Cancer Cell Cytotoxicity

Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy (Yarim et al., 2012).

Anti-inflammatory Applications

Synthesized compounds containing piperazine and bis-thiazole groups demonstrated in vitro and in vivo anti-inflammatory activity, suggesting their potential use in treating inflammation-related conditions (Ahmed et al., 2017).

Improved Synthetic Methods

An improved synthetic method for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, a cetirizine hydrochloride intermediate, highlights advancements in the efficient production of pharmaceutical intermediates (Qiuye, 2005).

Oxidation Mechanisms and Derivative Formation

The oxidation of N-benzylated tertiary amines, including 1,4-dibenzylpiperazine, by RuO4 has been studied to understand the formation of various oxygenated derivatives, relevant for chemical synthesis and modification of piperazine-based compounds (Petride et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(2,3-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-15-8-4-7-14(16(15)20)18(24)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKXIPSXZXQLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2564949.png)

![6-(4-ethoxyphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2564950.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2564963.png)